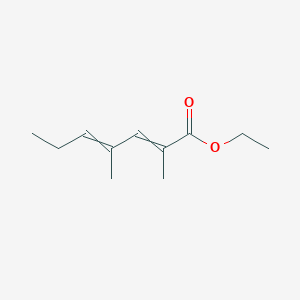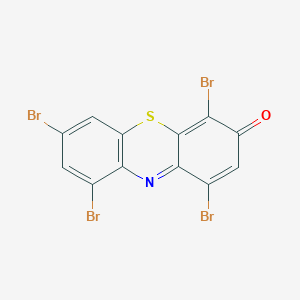
1,4,7,9-Tetrabromo-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,9-Tetrabromo-3H-phenothiazin-3-one is a compound belonging to the family of phenothiazines. Phenothiazines are heterocyclic compounds known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, is characterized by the presence of four bromine atoms and a phenothiazine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,9-Tetrabromo-3H-phenothiazin-3-one typically involves the bromination of 3H-phenothiazin-3-one. The process begins with the preparation of 3H-phenothiazin-3-one, which is achieved by refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The bromination reaction is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions on the phenothiazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,9-Tetrabromo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The bromine atoms on the phenothiazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the sole oxidant, and a blue LED lamp serves as the irradiation source.
Substitution: Reagents such as nucleophiles can be used to replace the bromine atoms on the phenothiazine ring.
Major Products Formed
Scientific Research Applications
1,4,7,9-Tetrabromo-3H-phenothiazin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,7,9-Tetrabromo-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, it can facilitate the transfer of electrons, leading to the oxidation of sulfides to sulfoxides . The molecular targets and pathways involved in its biological activities are related to its interaction with cellular components, leading to the inhibition of specific enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
3H-Phenothiazin-3-one: The parent compound without bromine atoms.
1,2,4-Benzotriazines: Compounds with similar heterocyclic structures and biological activities.
10-Phenylphenazin-2(10H)-one (Aposafranone): Another compound with a similar core structure and biological properties.
Properties
CAS No. |
62721-47-5 |
|---|---|
Molecular Formula |
C12H3Br4NOS |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1,4,7,9-tetrabromophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br4NOS/c13-4-1-5(14)10-8(2-4)19-12-9(16)7(18)3-6(15)11(12)17-10/h1-3H |
InChI Key |
CUDWCVHCNQGJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=C(C(=O)C=C(C3=N2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Methylsulfanyl)hexyl]urea](/img/structure/B14521573.png)
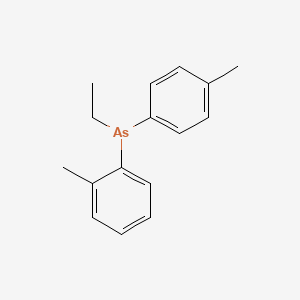
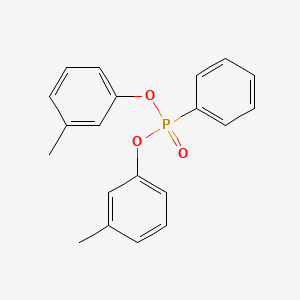
![3-[(4-Methoxyphenyl)methylidene]-6-nitro-2-benzofuran-1(3H)-thione](/img/structure/B14521590.png)
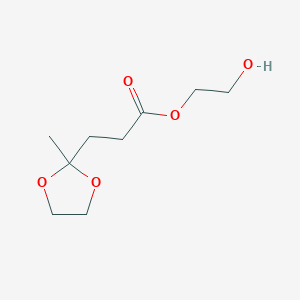
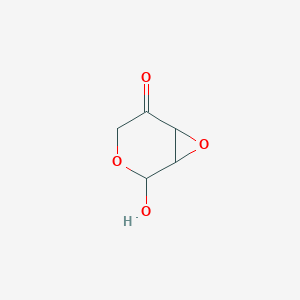
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
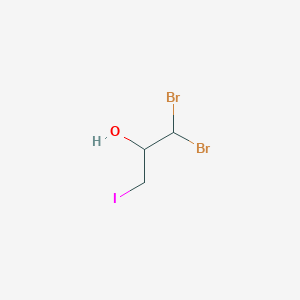
![N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide](/img/structure/B14521614.png)
![3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14521627.png)


